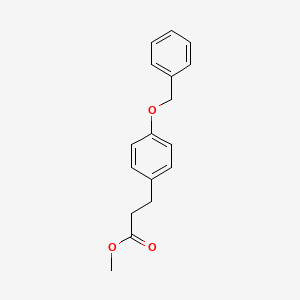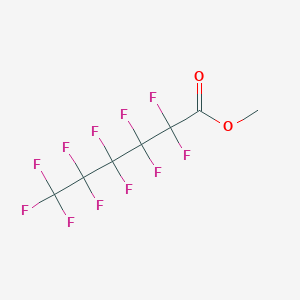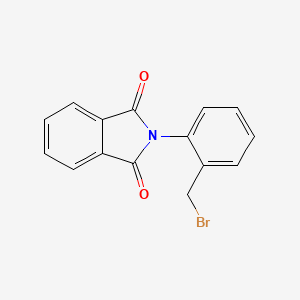
2-(2-(Bromomethyl)phenyl)isoindolin-1,3-dion
Übersicht
Beschreibung
“2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . The asymmetric unit of this compound contains three crystallographically independent molecules .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis method involves adding 25g N-hydroxymethyl phthalimide and 250mL chloroform to a reaction flask, stirring to form a suspension, introducing hydrogen bromide gas and heating to a slow reflux .Molecular Structure Analysis
The molecular weight of “2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione” is 316.15 . Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br…O contacts, C—H…O hydrogen bonds, and numerous π–π stacking interactions .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction of DA cyclopropanes with primary amines has been widely studied .Physical And Chemical Properties Analysis
The compound appears as a white powder . It has a melting point of 152-155 °C (lit.) . The compound’s density is roughly estimated to be 1.6838 , and its refractive index is estimated to be 1.6120 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Isoindolin-1,3-dion-Derivate haben aufgrund ihres potenziellen Einsatzes in der pharmazeutischen Synthese erhebliche Aufmerksamkeit erlangt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften dieser Derivate werden untersucht, um ihr Potenzial als therapeutische Mittel freizuschalten .
Herbizide
Diese Verbindungen werden auch hinsichtlich ihres potenziellen Einsatzes bei der Entwicklung von Herbiziden untersucht . Ihre einzigartige chemische Struktur und Reaktivität machen sie zu geeigneten Kandidaten für diese Anwendung .
Farbstoffe und Pigmente
Isoindolin-1,3-dion-Derivate werden bei der Herstellung von Farbstoffen und Pigmenten verwendet . Ihre aromatische Natur und das Vorhandensein von Carbonylgruppen an den Positionen 1 und 3 tragen zu ihren Farbeigenschaften bei .
Polymeradditive
Diese Verbindungen werden auf ihr potenzielles Einsatzgebiet als Additive in Polymeren untersucht . Ihre chemische Stabilität und Reaktivität machen sie für diese Anwendung geeignet .
Organische Synthese
Isoindolin-1,3-dion-Derivate werden in der organischen Synthese verwendet . Sie sind an verschiedenen Synthesestrategien beteiligt, die den effizienten Aufbau dieser Verbindungen mit verschiedenen Substitutionsmustern ermöglichen .
Photochrome Materialien
Diese Verbindungen werden hinsichtlich ihres potenziellen Einsatzes bei der Entwicklung photochromer Materialien untersucht . Ihre einzigartige chemische Struktur und Reaktivität machen sie zu geeigneten Kandidaten für diese Anwendung .
Synthesemethoden
Eine Methode zur Synthese von Isoindolinderivaten wurde auf der Grundlage einer Domino-Reaktion entwickelt, die ein Donor-Akzeptor-Cyclopropan umfasst, das eine Brommethylgruppe in der ortho-Position des aromatischen Substituenten und strukturell unterschiedliche primäre Amine enthält .
Biologische Aktivität
Es wurde ein deutlich größerer Verlust der Zellviabilität festgestellt, als die Konzentration der Verbindung stieg; die lebensfähigen Zellen betrugen 35 % in Raji-Zellen, die mit 0,5 μg/ml der Verbindung behandelt wurden, im Vergleich zu 18 % in Raji-Zellen, die 48 Stunden lang 1 μg/ml ausgesetzt waren .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the brain.
Mode of Action
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione interacts with its targets by binding to the dopamine receptors, specifically at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of various neurological processes, including mood, reward, and motor control. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . The compound’s bioavailability and its absorption, distribution, metabolism, and excretion (ADME) properties would need to be further investigated.
Result of Action
It has been suggested that isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, they may have the capacity to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences.
Biochemische Analyse
Biochemical Properties
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as the dopamine receptor D2, where it acts as a ligand, binding to the receptor and influencing its activity . . The nature of these interactions involves binding to specific amino acid residues at the receptor’s allosteric site, thereby modulating its function.
Cellular Effects
The effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In cancer cells, particularly blood cancer cell lines such as K562 and Raji cells, this compound has demonstrated cytotoxic effects, leading to increased apoptosis and necrosis . The influence of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione on cell signaling pathways includes the modulation of gene expression and alterations in cellular metabolism, which contribute to its anticancer properties.
Molecular Mechanism
At the molecular level, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to the dopamine receptor D2, affecting its conformation and activity . This binding interaction involves specific amino acid residues at the receptor’s allosteric site, leading to changes in receptor function. Additionally, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione inhibits enzyme activity by interacting with the active sites of target enzymes, thereby modulating their catalytic functions . These molecular interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy.
Dosage Effects in Animal Models
The effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, toxic or adverse effects may occur, including neurotoxicity and other side effects . These dosage-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse outcomes.
Metabolic Pathways
2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate sites of action within the cell.
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIHZIKJFGRZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346988 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57365-06-7 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


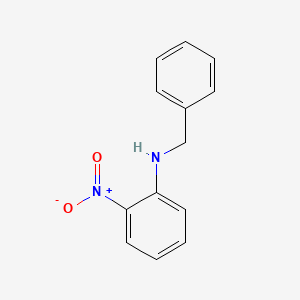


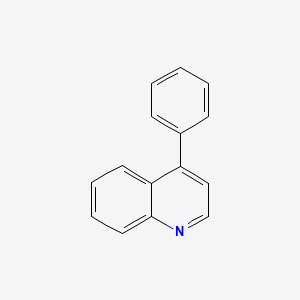
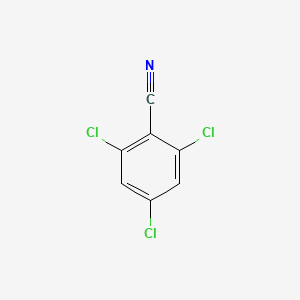
![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)
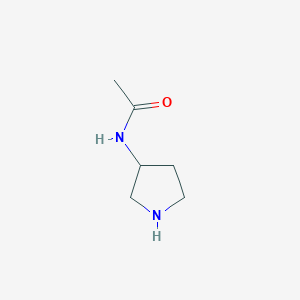
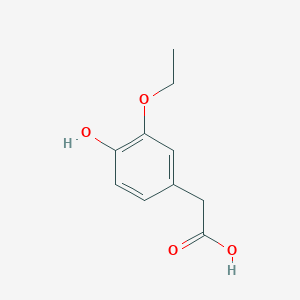

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)

